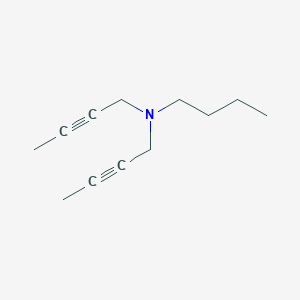

N-butyl-N,N-di(2-butynyl)amine

Description

N-Butyl-N,N-di(2-butynyl)amine is a tertiary amine with a central nitrogen atom bonded to one butyl group (C₄H₉) and two 2-butynyl groups (propargyl derivatives: CH₂-C≡C-). Its molecular formula is C₁₀H₁₅N, and its molecular weight is 149.24 g/mol. The compound’s structure is characterized by the presence of alkyne functionalities, which confer unique reactivity, such as participation in click chemistry (e.g., azide-alkyne cycloaddition) and coordination with metal centers.

Properties

CAS No. |

6323-77-9 |

|---|---|

Molecular Formula |

C12H19N |

Molecular Weight |

177.29 g/mol |

IUPAC Name |

N,N-bis(but-2-ynyl)butan-1-amine |

InChI |

InChI=1S/C12H19N/c1-4-7-10-13(11-8-5-2)12-9-6-3/h4,7,10-12H2,1-3H3 |

InChI Key |

AXPBVQUBKOOHMW-UHFFFAOYSA-N |

Canonical SMILES |

CCCCN(CC#CC)CC#CC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of carbamic acid, ethyl-, [[3-chloro-4-[(2-chloro-4-nitrophenyl)azo]phenyl]imino]di-2,1-ethanediyl ester typically involves multiple steps. One common method includes the reaction of ethyl carbamate with 3-chloro-4-[(2-chloro-4-nitrophenyl)azo]aniline under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dimethyl sulfoxide (DMSO), and may require the use of a catalyst to enhance the reaction rate .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can further improve the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Carbamic acid, ethyl-, [[3-chloro-4-[(2-chloro-4-nitrophenyl)azo]phenyl]imino]di-2,1-ethanediyl ester can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under suitable conditions.

Reduction: The azo group can be reduced to form corresponding amines.

Substitution: The chloro groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents such as sodium borohydride for reduction reactions and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction of the nitro group can yield corresponding amines, while substitution reactions can result in the formation of various substituted derivatives .

Scientific Research Applications

Carbamic acid, ethyl-, [[3-chloro-4-[(2-chloro-4-nitrophenyl)azo]phenyl]imino]di-2,1-ethanediyl ester has several scientific research applications:

Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.

Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and protein binding.

Medicine: It may have potential therapeutic applications due to its ability to interact with biological targets.

Industry: The compound can be used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of carbamic acid, ethyl-, [[3-chloro-4-[(2-chloro-4-nitrophenyl)azo]phenyl]imino]di-2,1-ethanediyl ester involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, affecting their activity and function. The presence of multiple functional groups allows it to participate in various biochemical pathways, potentially leading to therapeutic effects .

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares N-butyl-N,N-di(2-butynyl)amine with five structurally related tertiary amines, highlighting differences in substituents, physical properties, and applications.

Key Differentiators

Functional Groups and Reactivity :

- Alkyne vs. Alkene : The propargyl groups in this compound enable alkyne-specific reactions, such as cycloadditions, which are absent in diallylamine (allyl groups) .

- Hydrophobicity : N-hexadecyl-N,N-di(2-hydroxyethyl)amine balances hydrophobicity (C₁₆ chain) and hydrophilicity (OH groups), making it suitable for gene delivery, whereas this compound’s alkyne groups prioritize reactivity over amphiphilicity .

- Electronic Effects : Spiro-OMeTAD’s methoxy-substituted aryl groups enhance hole mobility in solar cells, contrasting with the electron-deficient alkynes in the target compound .

Physical Properties :

- Molecular Weight : this compound (149.24 g/mol) is lighter than TODGA derivatives (241.46 g/mol) but heavier than diallylamine (97.16 g/mol) .

- State : Unlike the waxy solid N-hexadecyl-di(2-hydroxyethyl)amine, the target compound is predicted to be liquid at room temperature due to shorter alkyl chains and lack of polar hydroxyl groups .

Applications :

- Coordination Chemistry : While ligands like Cldpat (triazine-pyridine) in exhibit spin-crossover properties, the alkyne groups in this compound could enable coordination with Cu(I) or Au(I) for catalytic applications .

- Polymer Science : Diallylamine’s allyl groups facilitate radical polymerization, whereas the target compound’s alkynes may enable click-chemistry-based polymer networks .

Research Findings and Limitations

- Toxicity : Diallylamine has acute toxicity (rat LD₅₀ = 0.65 g/kg), whereas alkyne-containing amines may pose higher risks due to reactive triple bonds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.